5-Phenoxynicotinic acid methyl ester
Overview
Description
5-Phenoxynicotinic acid methyl ester is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a phenoxy group, and the carboxylic acid group is esterified with methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxynicotinic acid methyl ester typically involves the esterification of 5-Phenoxynicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Phenoxynicotinic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-Phenoxynicotinic acid and methanol.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-Phenoxynicotinic acid and methanol.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenoxynicotinic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenoxynicotinic acid methyl ester involves its interaction with molecular targets such as nicotinic receptors. The phenoxy group and ester functionality allow it to bind to specific sites on these receptors, modulating their activity. This can influence various biological pathways, including those involved in neurotransmission and inflammation .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the phenoxy group and ester functionality.
Methyl Nicotinate: Similar ester functionality but lacks the phenoxy group.
Phenoxyacetic Acid: Contains the phenoxy group but lacks the nicotinic acid structure.
Uniqueness
5-Phenoxynicotinic acid methyl ester is unique due to the combination of the phenoxy group and the ester functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5-Phenoxynicotinic acid methyl ester (5-PNME) is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of 5-PNME, focusing on its mechanisms of action, efficacy in various studies, and potential as a pharmaceutical agent.
Chemical Structure and Properties
5-PNME is a benzazole derivative characterized by the presence of a phenoxy group attached to a nicotinic acid methyl ester. Its structure can be represented as follows:
This compound's unique structural features contribute to its biological activity, particularly its ability to inhibit β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease.
The primary mechanism through which 5-PNME exerts its effects is by inhibiting BACE. This enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides that aggregate to form plaques in the brains of Alzheimer's patients. By inhibiting BACE, 5-PNME may reduce Aβ formation and accumulation, potentially offering a therapeutic strategy for managing Alzheimer’s disease .
In Vitro Studies
Several studies have evaluated the biological activity of 5-PNME through in vitro assays:
- BACE Inhibition : 5-PNME has shown significant inhibition of BACE activity, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's ability to reduce Aβ levels in neuronal cell cultures has been documented, demonstrating its potential neuroprotective effects .
- Neuroprotection : In hippocampal slice cultures exposed to oxygen-glucose deprivation (OGD), treatment with 5-PNME significantly reduced neuronal cell death compared to control groups. This suggests that 5-PNME may protect neurons from ischemic damage, further supporting its potential role in neurodegenerative disease treatment .
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of 5-PNME resulted in decreased levels of Aβ plaques and improved cognitive function as assessed by behavioral tests. These findings suggest that 5-PNME not only inhibits Aβ production but may also reverse some cognitive deficits associated with Alzheimer's pathology .
- Toxicology and Safety : Toxicological assessments have indicated that 5-PNME exhibits low toxicity at therapeutic doses, making it a promising candidate for further development into clinical applications. Long-term studies are necessary to fully understand its safety profile .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
methyl 5-phenoxypyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYYOAEKJNITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.